3'-Methoxyliquiritigenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxyliquiritigenin typically involves the methylation of liquiritigenin. One common method is the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetone. The reaction is carried out under reflux conditions to achieve the desired methylation .
Industrial Production Methods: Industrial production of 3’-Methoxyliquiritigenin may involve the extraction of liquiritigenin from licorice roots followed by chemical modification. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3’-Methoxyliquiritigenin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of methoxyquinones.
Reduction: Formation of dihydromethoxy derivatives.
Substitution: Formation of halogenated or nitrated methoxyliquiritigenin.
Scientific Research Applications
3’-Methoxyliquiritigenin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various flavonoid derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of natural health products and cosmetics due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3’-Methoxyliquiritigenin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Neuroprotective Effects: Modulates neurotransmitter levels and protects neurons from oxidative damage.
Comparison with Similar Compounds
Liquiritigenin: The parent compound of 3’-Methoxyliquiritigenin, known for its estrogenic and anti-inflammatory properties.
Isoliquiritigenin: An isomer of liquiritigenin with similar bioactive properties but different structural configuration.
Naringenin: A flavonoid with similar antioxidant and anti-inflammatory effects.
Uniqueness: 3’-Methoxyliquiritigenin stands out due to its unique methoxy group at the 3’ position, which enhances its bioavailability and potency compared to its parent compound liquiritigenin .
Properties
Molecular Formula |
C16H14O5 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(2S)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O5/c1-20-16-6-9(2-5-12(16)18)14-8-13(19)11-4-3-10(17)7-15(11)21-14/h2-7,14,17-18H,8H2,1H3/t14-/m0/s1 |
InChI Key |
VSYNGSXKXHXJHX-AWEZNQCLSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.